molecular formula C17H17FN4O3S B7637225 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one

5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B7637225
M. Wt: 376.4 g/mol
InChI Key: BLBVYXKLKJAFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, particularly serotonin and dopamine. This modulation may help to alleviate symptoms of anxiety, depression, and schizophrenia.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been found to increase levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. It has also been shown to have anti-inflammatory and analgesic properties, which may be due to its ability to inhibit the production of certain inflammatory mediators.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one in lab experiments is its potential therapeutic applications. It may be a useful tool for studying the mechanisms of anxiety, depression, and schizophrenia. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one. One direction is to further investigate its potential therapeutic applications in various diseases, particularly anxiety, depression, and schizophrenia. Another direction is to continue studying its mechanism of action, which may lead to the development of more effective treatments for these diseases. Additionally, research could focus on the development of new synthetic methods for this compound, which may improve its availability and reduce its cost.

Synthesis Methods

The synthesis of 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one involves a multistep process that begins with the reaction of 4-fluorophenylpiperazine with 4-chlorosulfonylbenzoic acid. This reaction produces 4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoic acid, which is then cyclized with o-phenylenediamine to form the final product.

Scientific Research Applications

5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of anxiety, depression, and schizophrenia. Additionally, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S/c18-12-1-3-13(4-2-12)21-7-9-22(10-8-21)26(24,25)14-5-6-15-16(11-14)20-17(23)19-15/h1-6,11H,7-10H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBVYXKLKJAFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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